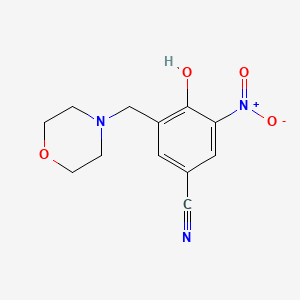
4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile is a chemical compound that belongs to the class of nitrobenzonitriles It features a hydroxy group, a morpholinomethyl group, and a nitro group attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an active hydrogen compound, an aldehyde, and an amine. In this case, the starting materials might include 4-hydroxy-3-nitrobenzonitrile, formaldehyde, and morpholine. The reaction is usually carried out in an aqueous or alcoholic medium under acidic or basic conditions to facilitate the formation of the Mannich base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: 4-Oxo-3-(morpholinomethyl)-5-nitrobenzonitrile
Reduction: 4-Hydroxy-3-(morpholinomethyl)-5-aminobenzonitrile
Substitution: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile depends on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-3-(morpholinomethyl)benzoic acid
- 4-Hydroxy-3-(morpholinomethyl)benzaldehyde
- 4-Hydroxy-3-(morpholinomethyl)acetophenone
Uniqueness
4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile is unique due to the presence of both a nitro group and a morpholinomethyl group on the benzonitrile core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H13N3O4 |
|---|---|
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
4-hydroxy-3-(morpholin-4-ylmethyl)-5-nitrobenzonitrile |
InChI |
InChI=1S/C12H13N3O4/c13-7-9-5-10(8-14-1-3-19-4-2-14)12(16)11(6-9)15(17)18/h5-6,16H,1-4,8H2 |
InChI-Schlüssel |
FDZRHPJNCJZRCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=C(C(=CC(=C2)C#N)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















